![molecular formula C6H12O5 B015572 Sorbitan CAS No. 27299-12-3](/img/structure/B15572.png)
Sorbitan
Overview
Description
Sorbitan is derived from sorbitol, a sugar alcohol, and is utilized as a precursor for various surfactants and emulsifiers.
Synthesis Analysis
- This compound can be synthesized via the dehydration of sorbitol followed by esterification (D. B. Sarney et al., 1997).
- Another method involves the use of immobilized lipase for the enzymatic synthesis of this compound esters, optimizing conditions for higher yield (Gwi-Taek Jeong & Don-Hee Park, 2006).
Molecular Structure Analysis
- This compound molecules exhibit different reactivities at their hydroxyl groups, which has been studied in the context of chiral amine synthesis (Grand Lucie et al., 2023).
Chemical Reactions and Properties
- This compound's ability to undergo various chemical reactions, particularly esterification, makes it a versatile compound for producing nonionic surfactants like this compound monostearate and this compound monolaurate (Mao Lian-shan, 2005).
Physical Properties Analysis
- The physical properties of this compound esters, such as surface tension, melting points, and viscosity, are influenced by the molecular ratio of fatty acid and sorbitol. These properties are crucial in industrial applications (J. Šmidrkal et al., 2004).
Chemical Properties Analysis
- This compound esters demonstrate varying degrees of emulsifying and dispersing properties, making them suitable for use in various applications, including as nonionic surfactants (Wang Jin-tang, 2004).
Mechanism of Action
1,4-Anhydro-D-glucitol, also known as Sorbitan or 1,4-Sorbitan, is a compound with a structure similar to glucose . It plays a significant role in various biological processes, particularly in the context of diabetes and viral infections .
Target of Action
The primary target of 1,4-Anhydro-D-glucitol is the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein . This interaction is crucial in inhibiting the infection of host cells by the virus .
Mode of Action
1,4-Anhydro-D-glucitol interacts with the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion and thereby inhibiting the infection of host cells by the virus .
Biochemical Pathways
The biochemical pathways affected by 1,4-Anhydro-D-glucitol are primarily related to glucose metabolism . In the human body, 1,4-Anhydro-D-glucitol levels are strictly negatively correlated with blood glucose levels . This compound is significantly deficient in individuals with diabetes, which may be a key reason for the severe outcomes observed in diabetic patients following SARS-CoV-2 infection .
Pharmacokinetics
1,4-Anhydro-D-glucitol is readily absorbed from the small intestine and is quickly excreted in the urine . In normal human serum, its concentration ranges from 100-300 μM, and it is distributed in a steady state across various organs . In individuals with diabetes, the level of 1,4-Anhydro-D-glucitol is 5-15 times lower than in healthy individuals .
Result of Action
The action of 1,4-Anhydro-D-glucitol results in significant inhibition of SARS-CoV-2 infection . In diabetic mice, supplementation with 1,4-Anhydro-D-glucitol can effectively inhibit severe disease following SARS-CoV-2 infection . This is evidenced by a 100-1000 fold decrease in lung viral load and significant alleviation of lung tissue damage .
Action Environment
Environmental factors, such as diet and age, can influence the action, efficacy, and stability of 1,4-Anhydro-D-glucitol . For instance, 1,4-Anhydro-D-glucitol levels significantly decrease in the elderly, a demographic known for increased severity rates following SARS-CoV-2 infection . Furthermore, 1,4-Anhydro-D-glucitol is widely present in everyday foods, particularly in soybeans . Therefore, dietary strategies could potentially be developed to prevent severe SARS-CoV-2 infection .
Safety and Hazards
Future Directions
The Sorbitan Esters Market size crossed USD 998.06 million in 2022 and is projected to expand at over 6.2% CAGR from 2023 to 2032 . The increasing demand for natural & organic beauty products, coupled with rising consumer concerns regarding skin hydration and moisture retention, has led to the increased use of this compound esters in cream, lotion & ointment formulations .
Biochemical Analysis
Biochemical Properties
1,4-Anhydro-D-glucitol interacts with various enzymes and proteins. It has been found to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . The affinity of glucose oxidase (GOD) and hexokinase (HK) for 1,5-AG is 5% and 42.5% of that for glucose, respectively .
Cellular Effects
1,4-Anhydro-D-glucitol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly suppress the blood glucose elevation following the simultaneous ingestion of sucrose and 1,5-AG in healthy subjects .
Molecular Mechanism
1,4-Anhydro-D-glucitol exerts its effects at the molecular level through various mechanisms. For instance, it can bind to the V952 and N955 sites of the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, and inhibiting the infection of SARS-CoV-2 host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Anhydro-D-glucitol change over time. For example, it has been found that the elevation of blood glucose by administration of sucrose was significantly suppressed in the presence of 1,5-AG at 30, 60, and 90 minutes after administration .
properties
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893390, DTXSID50893383 | |
Record name | 1,4-Anhydroglucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |
Record name | 1,4-Sorbitan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorbitan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Sorbitan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sorbitan | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Anhydroglucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-anhydro-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sorbitan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-SORBITAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sorbitan?
A1: this compound's molecular formula is C6H12O5, and its molecular weight is 164.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't delve into detailed spectroscopic analysis of this compound itself, they utilize techniques like FTIR and XPS to study the surface properties of materials treated with this compound esters. [, ] These techniques provide insights into the functional groups present and their interactions with other molecules.
Q3: How stable are this compound esters in different environments?
A3: The stability of this compound esters depends on the specific fatty acid moiety and environmental conditions. Studies indicate that some this compound esters, like this compound monostearate, can form stable oleofoams with high air volume fractions in vegetable oils, remaining stable for months. [] This stability is attributed to hydrogen bond formation between the surfactant and the oil.
Q4: What is the role of this compound esters in emulsion stability?
A4: this compound esters, particularly those with varying fatty acid chain lengths and degrees of ethoxylation, are effective emulsifiers for oil-in-water (o/w) emulsions. [] They contribute to emulsion stability by reducing interfacial tension between the oil and water phases. Research shows a synergistic effect when blending brominated this compound esters with their polyoxyethylene counterparts, influencing the system's required Hydrophilic-Lipophilic Balance (HLB). []
Q5: Do this compound compounds exhibit catalytic activity?
A5: The provided research papers primarily focus on this compound esters as emulsifiers and stabilizers rather than catalysts. They are not typically recognized for having significant catalytic properties.
Q6: How does the solubility of this compound esters vary?
A6: The solubility of this compound esters is influenced by the fatty acid chain length and degree of ethoxylation. Longer chains and lower ethoxylation generally decrease water solubility. [] For example, this compound monolaurate is more soluble in water than this compound monostearate.
Q7: How does the dissolution rate of this compound esters affect their applications?
A7: The dissolution rate of this compound esters impacts their bioavailability and efficacy in various applications. For instance, in topical formulations, faster dissolution usually leads to better drug release and absorption. []
Q8: How can the stability of formulations containing this compound esters be improved?
A8: The stability of this compound ester-containing formulations can be enhanced using strategies like optimizing the HLB value of the system, incorporating antioxidants, and selecting appropriate packaging materials. [, ] For example, research has shown that adding polyoxyethylene laurylamine ether to paraquat formulations increases paraquat efficacy by improving its absorption rate, potentially due to enhanced stability and spreading. []
Q9: What are some common formulation strategies for this compound esters?
A9: this compound esters are frequently incorporated into formulations using techniques like hot melt extrusion, spray drying, and microemulsion formation. [, ] The choice of method depends on the desired product format and characteristics.
Q10: What analytical methods are commonly used to characterize this compound esters?
A10: Researchers utilize various methods like thin-layer chromatography with flame-ionization detection (TLC-FID), gas chromatography, infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to analyze this compound esters. [, , ]
Q11: How are analytical methods for this compound ester analysis validated?
A11: Analytical methods for this compound esters undergo validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] This validation process guarantees reliable and reproducible results for quantitative and qualitative analysis.
Q12: What is the environmental impact of this compound esters?
A12: While this compound esters are generally considered safe for human use, their complete environmental impact requires further investigation. [] Research into their biodegradability and potential accumulation in ecosystems is crucial for responsible use and disposal.
Q13: Are there any strategies to mitigate the environmental impact of this compound esters?
A13: Utilizing biodegradable alternatives to this compound esters, optimizing their concentrations in formulations, and implementing appropriate waste management practices can help minimize their environmental footprint. [, ]
Q14: Are there any alternatives to this compound esters for specific applications?
A14: Yes, alternatives like sucrose esters, lecithin, and polyglycerol esters can serve as substitutes for this compound esters in various applications. [] The choice depends on factors like desired functionality, cost, and sustainability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.